molecular formula C21H32N2O5 B13035658 Tert-butyl (R)-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate

Tert-butyl (R)-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B13035658
M. Wt: 392.5 g/mol
InChI Key: MMXMZVHUWNHARW-OAHLLOKOSA-N
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Description

Tert-butyl (R)-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 2-methylpiperazine core, and a substituted phenyl ring with ethoxy and ethoxycarbonyl moieties. This compound is structurally designed for applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules targeting receptors or enzymes.

Properties

Molecular Formula

C21H32N2O5

Molecular Weight

392.5 g/mol

IUPAC Name

tert-butyl (2R)-4-(3-ethoxy-4-ethoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate

InChI

InChI=1S/C21H32N2O5/c1-7-26-18-13-16(9-10-17(18)19(24)27-8-2)22-11-12-23(15(3)14-22)20(25)28-21(4,5)6/h9-10,13,15H,7-8,11-12,14H2,1-6H3/t15-/m1/s1

InChI Key

MMXMZVHUWNHARW-OAHLLOKOSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)N2CCN([C@@H](C2)C)C(=O)OC(C)(C)C)C(=O)OCC

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCN(C(C2)C)C(=O)OC(C)(C)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ®-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring, introduction of the ethoxy groups, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl ®-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl ®-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and produce various effects, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous tert-butyl piperazine derivatives, focusing on substituent effects, synthetic yields, and physicochemical properties.

Structural Analogues and Substituent Variations

Compound Name Substituents on Phenyl Ring Piperazine Core Modification Molecular Formula Molecular Weight Yield (%) Reference
Tert-butyl (R)-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate 3-ethoxy, 4-ethoxycarbonyl 2-methyl C₂₂H₃₂N₂O₅ 412.5 (calc.) N/A N/A
Tert-butyl (R)-4-((4-iodophenyl)carbamoyl)-2-methylpiperazine-1-carboxylate (9l) 4-iodophenyl carbamoyl 2-methyl C₁₈H₂₅IN₃O₃ 458.09 98
Tert-butyl (R)-4-((4-decylphenyl)carbamoyl)-2-methylpiperazine-1-carboxylate (10l) 4-decylphenyl carbamoyl 2-methyl C₂₈H₄₆N₃O₃ 472.35 54
Tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate 3-formyl, 4-methoxycarbonyl Unmodified C₁₈H₂₄N₂O₅ 348.40 N/A
Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate 2-fluorophenyl 2-methyl C₁₆H₂₃FN₂O₂ 294.36 N/A

Key Observations

Substituent Impact on Lipophilicity: The target compound’s ethoxy and ethoxycarbonyl groups confer moderate lipophilicity, balancing solubility and membrane permeability. The iodo substituent in 9l adds polarizability, which may improve binding to hydrophobic pockets in target proteins .

Synthetic Yields :

  • Carbamoyl derivatives like 9l and 10l show divergent yields (98% vs. 54%), likely due to steric hindrance from the decyl chain in 10l complicating coupling reactions .

Functional Group Reactivity :

  • The formyl group in the compound from offers a reactive handle for further derivatization (e.g., Schiff base formation), whereas the ethoxycarbonyl group in the target compound is more stable under basic conditions.

Chirality and Stereochemical Effects :

  • The (R)-configuration in the target compound and analogues (9l, 10l) is critical for enantioselective interactions with biological targets, as seen in sphingosine-1-phosphate transporter inhibitors .

Physicochemical and Pharmacokinetic Implications

  • Polar Surface Area (PSA) : The ethoxycarbonyl group increases PSA, enhancing solubility but possibly reducing blood-brain barrier penetration compared to halogenated analogues like 9l .

Biological Activity

Tert-butyl (R)-4-(3-ethoxy-4-(ethoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H32N2O5C_{21}H_{32}N_{2}O_{5}, with a molecular weight of 392.5 g/mol. Its structure includes a piperazine ring, which is known to confer various pharmacological activities.

Antidiabetic Properties

One of the key areas of research surrounding this compound is its role as an intermediate in the synthesis of repaglinide, an oral hypoglycemic agent used for managing type II diabetes. Repaglinide acts by stimulating insulin secretion from pancreatic beta cells and is particularly effective in controlling postprandial blood glucose levels .

The compound's mechanism involves the modulation of ATP-sensitive potassium channels in pancreatic cells, leading to depolarization and subsequent calcium influx, which stimulates insulin release. This mechanism is crucial for its antidiabetic effects .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit significant activity against various cellular targets. For instance, studies have shown that modifications in the ethoxycarbonyl group can enhance the potency of the compound against certain cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeTargetObserved EffectReference
AntidiabeticPancreatic beta cellsIncreased insulin secretion
CytotoxicityCancer cell linesReduced cell viability
ImmunomodulatoryMouse splenocytesEnhanced immune response

Clinical Implications

The implications of these findings suggest that this compound could serve as a scaffold for developing new antidiabetic drugs or other therapeutic agents targeting metabolic disorders.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of the Piperazine Ring : Using appropriate amines and carbonyl compounds.
  • Ethoxycarbonyl Group Introduction : Via esterification reactions.
  • Final Purification : Through recrystallization or chromatography to ensure high purity for biological testing .

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